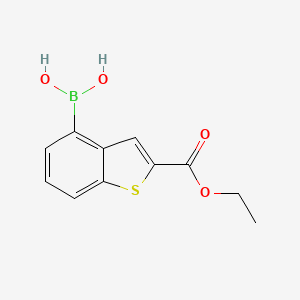

2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid” typically belong to the class of organic compounds known as boronic acids and derivatives. These are compounds containing a boronic acid or its derivative, which is a compound containing a boron atom bonded to an oxygen atom and two carbon atoms .

Synthesis Analysis

Boronic acids and their derivatives are often synthesized through reactions like the Suzuki-Miyaura cross-coupling . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, and it involves the coupling of a boronic acid with a halide under the action of a palladium catalyst .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data for “this compound”, I can’t provide a detailed analysis .Chemical Reactions Analysis

Boronic acids and their derivatives are involved in various chemical reactions. One of the most common is the aforementioned Suzuki-Miyaura cross-coupling . They can also undergo protodeboronation, a reaction where the boron group is replaced by a hydrogen .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more . These properties can be determined through experimental methods or predicted using computational chemistry .Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

One area of application involves the synthesis and analysis of compounds related to 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid for potential analgesic properties. For example, substituted 1-benzofurans and 1-benzothiophenes have been prepared and evaluated for their analgesic activity, highlighting the role of such compounds in medicinal chemistry research (Rádl et al., 2000).

Material Science and Functional Materials

The compound is also significant in the development of functional materials. For instance, recent progress in the synthesis of 2-phenyl benzothiophene, which is crucial for the creation of medicines, pesticides, and functional materials, underscores the importance of such boronic acids in material science (Gao Zhong-yu, 2013).

Organic Synthesis and Chemical Transformations

In organic synthesis, this compound is utilized for the synthesis of chiral benzothiophenes through enantiospecific coupling reactions. This process demonstrates the compound's role in creating enantioenriched structures, vital for pharmaceuticals, agrochemicals, and materials science (Sang, Noble, & Aggarwal, 2021).

Sensing Applications

Moreover, the compound finds applications in sensing technologies. For instance, a boron-dipyrromethene (BDP) derivative substituted with a benzoyloxy subunit at the meso-position, synthesized using components related to this compound, exhibits pronounced on-off-type fluorescence response with high selectivity towards certain metal ions, making it a potential candidate for fluorescent probes in detection applications (Ying, 2012).

Analytical Chemistry

The compound's derivatives are also explored in analytical chemistry for their fluorescent properties and potential as probes for detecting various substances, including monosaccharides, showcasing their utility in biochemical and medical research (Haiyu, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2-ethoxycarbonyl-1-benzothiophen-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO4S/c1-2-16-11(13)10-6-7-8(12(14)15)4-3-5-9(7)17-10/h3-6,14-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIGTZDEHUXDTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=C(SC2=CC=C1)C(=O)OCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2636393.png)

![3-[5-[(1-phenyl-1,2,4-triazol-3-yl)oxymethyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2636401.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B2636408.png)

![Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2636409.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2636410.png)

![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2636411.png)

![3-(3-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2636412.png)